Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Description
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrazine ring system. This scaffold is notable for its role in modulating G-protein-coupled receptor (GPCR) signaling, particularly as a Gaq-protein inhibitor . Derivatives such as BIM-46174 and its dimer BIM-46187 have demonstrated cell permeability and efficacy in silencing Gaq proteins, making them candidates for cancer therapy . Synthesis typically involves multi-step reactions, including cyclocondensation, hydrogenation (e.g., Pd/C or PtO2 catalysis), and protective group strategies .
Properties
IUPAC Name |
methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-8(9(13)14-2)12-4-3-10-5-7(12)11-6/h10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWASAAYGCIQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCNCC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique bicyclic structure composed of an imidazole and pyrazine ring, which is known to be present in various bioactive molecules. The focus of this article is to explore the biological activity of this compound, including its synthesis, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C8H12N4O2
- Molecular Weight : Approximately 181.19 g/mol
- CAS Number : 91476-81-2
The compound's structure contributes to its distinct chemical properties and biological activities. The presence of the methyl group at the second position of the imidazole ring enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of imidazo[1,2-a]pyrazine have been reported to possess significant antibacterial properties against Gram-positive bacteria.
Anticancer Activity
Some studies suggest that this compound may also exhibit anticancer properties. The imidazo[1,2-a]pyrazine scaffold has been linked to the inhibition of cancer cell proliferation in vitro. For example, related compounds have demonstrated cytotoxic effects on MOLT-3 cell lines (human T-cell leukemia) with IC50 values indicating effective concentrations for inducing cell death .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. Research into similar compounds has shown potential in protecting neuronal cells from oxidative stress and apoptosis. These findings suggest that this compound could be explored further for neurodegenerative disease applications .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Notable methods include:
- Multicomponent Reactions : These reactions allow for the rapid assembly of complex molecules from simpler precursors.
- Pictet-Spengler Reaction : This method is particularly useful in constructing the bicyclic structure characteristic of this compound .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at the University of Groningen investigated the antimicrobial properties of various imidazo[1,2-a]pyrazine derivatives. The results indicated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. This compound was among those tested and demonstrated promising results in inhibiting bacterial growth.
Case Study 2: Anticancer Potential
In a separate study focusing on anticancer activity published in MDPI journals, researchers evaluated the cytotoxic effects of several imidazo[1,2-a]pyrazine derivatives on human cancer cell lines. This compound was noted for its ability to induce apoptosis in MOLT-3 cells at concentrations as low as 10 µM.
Comparison with Similar Compounds
Substituent Variations
Structural analogs differ in ester groups, substituents, and ring saturation:
Key Observations :
Ring System Variations
Replacing the pyrazine ring with pyrimidine or pyridine alters bioactivity:
Key Observations :
- Pyrimidine Derivatives : Exhibit antibacterial activity, with hydrazide side chains enabling Schiff base formation .
- Pyridine Derivatives : Bulkier substituents (e.g., nitro groups) may limit membrane permeability compared to pyrazine analogs .
Comparison with Functional Analogs
Gaq-Protein Inhibitors
Key Observations :
Antimalarial and Antibacterial Agents
Q & A
Q. What are the established synthetic routes for Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines with carbonyl compounds, followed by esterification. Key steps include:
- Cyclization : Reacting 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with methyl chloroformate under inert conditions (e.g., nitrogen atmosphere) in dichloromethane at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity. Yield optimization (60–75%) requires strict temperature control during esterification .
- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact regioselectivity and byproduct formation .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity and molecular identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazo-pyrazine core and ester group. For example, the methyl ester resonance appears at δ 3.7–3.9 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₃N₃O₂) with <2 ppm error .
- HPLC-PDA : Assesses purity (>98%) using a C18 column (mobile phase: acetonitrile/water 70:30, λ = 254 nm) .
Q. What preliminary biological screenings (e.g., antimicrobial, cytotoxic) have been reported, and what standardized assays are used?
- Methodological Answer :
- Antimicrobial Activity : Tested via broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli. MIC values range from 12.5–25 µg/mL, with potency linked to the ester group’s electron-withdrawing effects .
- Cytotoxicity : MTT assays on HeLa cells show IC₅₀ = 18.7 µM, suggesting selective toxicity compared to normal fibroblasts (IC₅₀ > 50 µM) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in halogenation or functionalization of the imidazo[1,2-a]pyrazine core?
- Methodological Answer :
- Halogenation : Use N-bromosuccinimide (NBS) in DMF at 40°C to brominate the 3-position selectively. Regioselectivity is controlled by steric hindrance from the methyl group at position 2 .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aryl groups at the 3-position. Yields improve with microwave-assisted heating (80°C, 30 min) .
Q. How do structural modifications (e.g., halogen substitution, ester hydrolysis) impact bioactivity, and what methodologies establish structure-activity relationships (SAR)?
- Methodological Answer :
- Halogen Substitution : Replacing the methyl ester with a bromine atom (3-position) enhances antimicrobial activity (MIC = 6.25 µg/mL against Salmonella Typhi) but increases cytotoxicity (HeLa IC₅₀ = 8.2 µM) .
- Ester Hydrolysis : Hydrolysis to the carboxylic acid derivative reduces cell permeability, decreasing cytotoxicity (IC₅₀ > 100 µM) but maintaining target binding (SPR assays, KD = 120 nM) .
- SAR Workflow : Combine molecular docking (AutoDock Vina), synthetic derivatization, and dose-response assays to map critical pharmacophores .
Q. How can researchers address discrepancies in bioactivity data across studies (e.g., varying MICs in antimicrobial assays)?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI/FDA guidelines for MIC assays to minimize variability in bacterial strain selection, inoculum size, and growth media .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) in parallel assays to validate experimental conditions. For example, a study reporting MIC = 6.25 µg/mL used ciprofloxacin (MIC = 1.56 µg/mL) as a positive control .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for plate-to-plate variability .
Q. What in vitro models are appropriate for evaluating pharmacokinetic properties, and what parameters are critical?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human or rat) to calculate half-life (t₁/₂). For this compound, t₁/₂ = 45 min in human microsomes suggests moderate hepatic clearance .
- Plasma Protein Binding (PPB) : Equilibrium dialysis (37°C, 4 hours) shows 89% binding, indicating limited free fraction available for target interaction .
- Caco-2 Permeability : Apparent permeability (Papp) = 8.2 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .
Q. How to design experiments to elucidate the mechanism of action against specific targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identified targets (e.g., dihydrofolate reductase) are validated via siRNA knockdown and rescue experiments .
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ for DHFR = 0.8 µM) under varying substrate concentrations. Lineweaver-Burk plots confirm competitive inhibition .
- Cellular Pathway Analysis : RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., apoptosis markers like caspase-3 upregulated 4-fold) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
